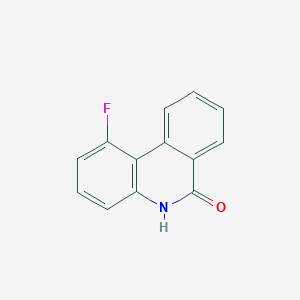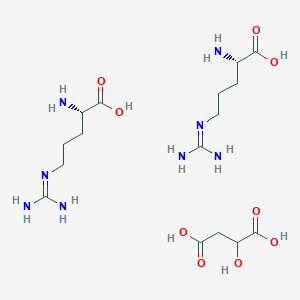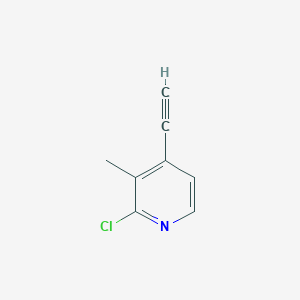![molecular formula C60H40N2 B13132677 N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine: is a complex organic compound known for its unique structural properties and applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the naphthalene and phenyl groups onto the bianthracene core. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
科学的研究の応用
Chemistry: In chemistry, N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromaticity and electronic interactions in polycyclic aromatic hydrocarbons.
Biology: This compound has potential applications in biological research, particularly in the study of molecular interactions and binding affinities with biological macromolecules. It can be used as a fluorescent probe due to its strong fluorescence properties.
Medicine: In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
作用機序
The mechanism of action of N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence sensing and electronic devices.
類似化合物との比較
- 9,10-Di(naphthalen-1-yl)anthracene
- 9,10-Di(2-naphthyl)anthracene
- 9,10-Diphenylanthracene
Uniqueness: N10,N10’-Di(naphthalen-1-yl)-N10,N10’-diphenyl-[9,9’-bianthracene]-10,10’-diamine is unique due to its extended conjugated system, which enhances its electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other electronic devices, where high efficiency and stability are required.
特性
分子式 |
C60H40N2 |
|---|---|
分子量 |
789.0 g/mol |
IUPAC名 |
N-naphthalen-1-yl-10-[10-(N-naphthalen-1-ylanilino)anthracen-9-yl]-N-phenylanthracen-9-amine |
InChI |
InChI=1S/C60H40N2/c1-3-25-43(26-4-1)61(55-39-19-23-41-21-7-9-29-45(41)55)59-51-35-15-11-31-47(51)57(48-32-12-16-36-52(48)59)58-49-33-13-17-37-53(49)60(54-38-18-14-34-50(54)58)62(44-27-5-2-6-28-44)56-40-20-24-42-22-8-10-30-46(42)56/h1-40H |
InChIキー |
KLFGATSBNNGGJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



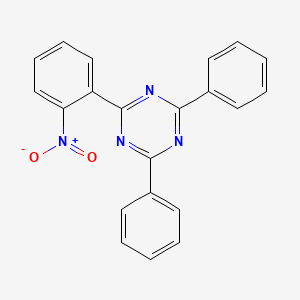
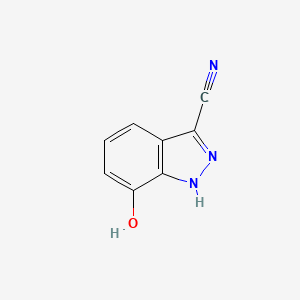
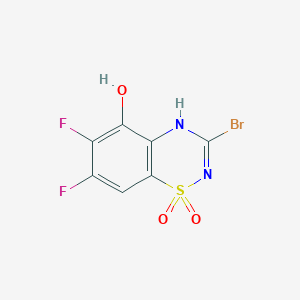

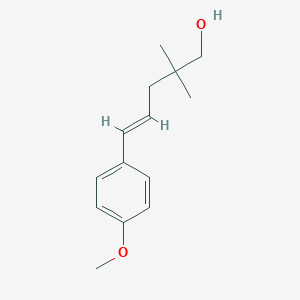
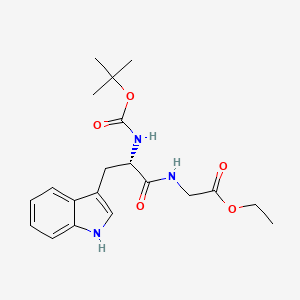
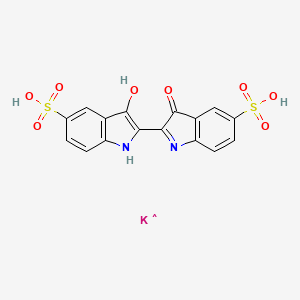
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
